molecular formula C12H13IN2 B8326675 6-iodo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

6-iodo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B8326675
M. Wt: 312.15 g/mol
InChI Key: UTPTWMNQNPBDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iodo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C12H13IN2 and its molecular weight is 312.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13IN2

Molecular Weight

312.15 g/mol

IUPAC Name

6-iodo-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole

InChI

InChI=1S/C12H13IN2/c1-15-11-5-6-14-7-9(11)8-3-2-4-10(13)12(8)15/h2-4,14H,5-7H2,1H3

InChI Key

UTPTWMNQNPBDTD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)C3=C1C(=CC=C3)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tert-butyl 6-iodo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (6.8 g, 17 mmol) was dissolved in DME (50 mL), and potassium hydroxide (4.8 g, 85.4 mmol) and iodomethane (15.7 g, 110.5 mmol) were added and heated at 80° C. in a pressure vessel for 3 h. The reaction was cooled to room temperature and diluted with ethyl acetate (50 mL). The solids were removed by vacuum filtration. The filtrate was concentrated under reduced pressure to give a brown oil (5.5 g, 79% crude yield). The oil was dissolved in CH2Cl2 (30 mL). Trifluorocacetic acid (30 mL) was added in ten portions over 5 minutes and stirred for 30 minutes. The reaction was basified with 50% sodium hydroxide to pH 10. This mixture was extracted with CH2Cl2 (3×150 mL). The organics were collected, dried over magnesium sulfate, filtered and then concentrated under reduced pressure to give 6-iodo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (3.85 g, 73%). 1H NMR (CDCl3 300 MHz) δ 7.62 (d, 1H, J=7.6 Hz), 7.33 (d, 1H, J=7.7 Hz), 6.74 (t, 1H, J=7.5 Hz), 4.03 (s, 2H), 3.95 (s, 3H), 3.26 (t, 2H, J=5.6 Hz), 2.71 (t, 2H, J=5.6 Hz) ppm.
Name
Tert-butyl 6-iodo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
15.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Tert-butyl 6-iodo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (6.8 g, 17 mmol) was dissolved in DME (50 mL), and potassium hydroxide (4.8 g, 85.4 mmol) and iodomethane (15.7 g, 110.5 mmol) were added and heated at 80° C. in a pressure vessel for 3 h. The reaction was cooled to rt and diluted with ethyl acetate (50 mL). The solids were removed by vacuum filtration. The filtrate was concentrated under reduced pressure to give a brown oil (5.5 g, 79% crude yield). The oil was dissolved in CH2Cl2 (30 mL). Trifluoroacetic acid (30 mL) was added in ten portions over 5 min and stirred for 30 min. The reaction was basified with 50% sodium hydroxide to pH 12. This mixture was extracted with CH2Cl2 (3×150 mL). The organics were collected, dried over magnesium sulfate, filtered and then concentrated under reduced pressure to give 6-iodo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (3.85 g, 73%). 1H NMR (CDCl3 300 MHz) δ 7.62 (d, 1H, J=7.6 Hz), 7.33 (d, 1H, J=7.7 Hz), 6.74 (t, 1H, J=7.5 Hz), 4.03 (s, 2H), 3.95 (s, 3H), 3.26 (t, 2H, J=5.6 Hz), 2.71 (t, 2H, J=5.6 Hz) ppm.
Name
Tert-butyl 6-iodo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
15.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

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